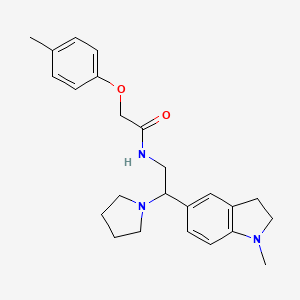
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide, also known as MP-10, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MP-10 belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a high binding affinity for the androgen receptor.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity of our compound to these indole derivatives suggests potential applications in developing new antiviral agents, particularly against RNA and DNA viruses.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for multiple receptors, which is beneficial in anti-inflammatory applications . The compound could be explored for its efficacy in reducing inflammation through targeted pharmacological studies.
Antioxidant Capabilities
Indole-based compounds have demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress . This compound could be investigated for its ability to scavenge free radicals and its potential use in preventing oxidative damage.
Antidiabetic Applications
The indole nucleus is present in compounds that exhibit antidiabetic effects. Investigating the role of our compound in glucose metabolism and insulin regulation could provide insights into new therapeutic approaches for diabetes management.
Each of these applications represents a unique field of research where the compound’s indole core and its derivatives could play a significant role. Further studies and clinical trials would be necessary to fully understand and harness the compound’s potential in these areas. The information provided here is based on the known biological activities of indole derivatives, as specific data on this compound was not available in the search results .
Mechanism of Action
The indole nucleus is found in many important synthetic drug molecules and has been used in treatment . It’s also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-18-5-8-21(9-6-18)29-17-24(28)25-16-23(27-12-3-4-13-27)19-7-10-22-20(15-19)11-14-26(22)2/h5-10,15,23H,3-4,11-14,16-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPANHYPCKKJEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

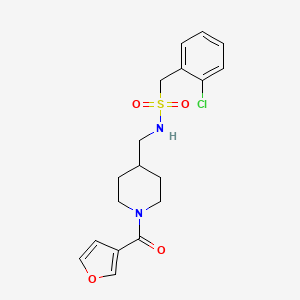
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)
![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)
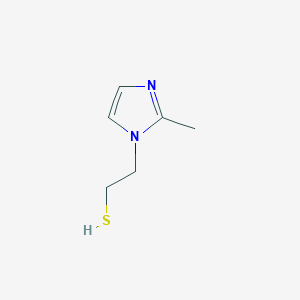
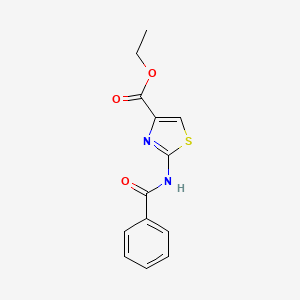
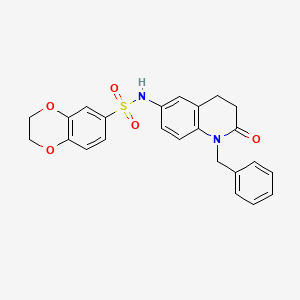
![4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2956431.png)
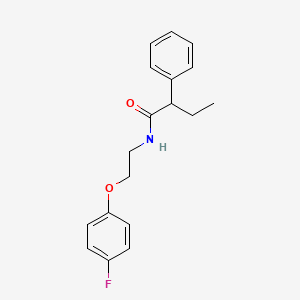
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)
![N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide](/img/structure/B2956438.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2956441.png)
![6-[6-({1-[(1,3-benzodioxol-5-ylamino)carbonyl]propyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2956444.png)
![Benzyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate](/img/structure/B2956445.png)